4-Bromo-alpha-chlorobenzaldoxime

Catalog No.
S763758
CAS No.
29203-58-5
M.F
C7H5BrClNO
M. Wt
234.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-alpha-chlorobenzaldoxime

CAS Number

29203-58-5

Product Name

4-Bromo-alpha-chlorobenzaldoxime

IUPAC Name

(1E)-4-bromo-N-hydroxybenzenecarboximidoyl chloride

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

InChI

InChI=1S/C7H5BrClNO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7+

InChI Key

ZOPFQZFNZNMZEF-JXMROGBWSA-N

SMILES

C1=CC(=CC=C1C(=NO)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)Br

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/Cl)Br

4-Bromo-alpha-chlorobenzaldoxime (CAS 29203-58-5) is a halogenated hydroximoyl chloride, a class of compounds valued as stable, isolable precursors for the generation of reactive nitrile oxide intermediates. Its primary application is in 1,3-dipolar cycloaddition reactions to construct 3-(4-bromophenyl)-substituted isoxazole and isoxazoline heterocycles, which are important scaffolds in medicinal and agricultural chemistry. [REFS-1, REFS-2] The presence of the para-bromo substituent provides a key site for subsequent cross-coupling reactions, making it a bifunctional building block.

Selecting a nitrile oxide precursor is a critical process decision where seemingly minor structural changes lead to significant performance differences. Substituting 4-Bromo-alpha-chlorobenzaldoxime with its 4-chloro analog can alter reaction kinetics and yields in cycloaddition steps. [1] Furthermore, opting for an in-situ generation method from an aldoxime, rather than using this well-defined, isolable hydroximoyl chloride, can sacrifice the precise stoichiometric control and reproducibility required for scalable synthesis. [2] The bromo-substituent also offers a distinct reactivity profile for downstream functionalization that is not available with unsubstituted or chloro-substituted analogs, making this a non-interchangeable precursor for specific multi-step synthetic routes.

Demonstrated High-Yield Performance in Isoxazole Synthesis

This precursor enables high isolated yields in [3+2] cycloaddition reactions. In a synthesis of 3-(4-bromophenyl)-5-(2-(difluoromethoxy)phenyl)isoxazole, use of 4-Bromo-alpha-chlorobenzaldoxime resulted in an 80% isolated yield. [1] This compares favorably to analogous reactions using the 4-chloro precursor; for example, the synthesis of 3-(4-chlorophenyl)-5-phenyl-4,5-dihydroisoxazoline from 4-chlorobenzaldehyde oxime proceeded with a 76.8% yield under different conditions. [2]

Evidence DimensionIsolated Yield in Isoxazole/ine Synthesis
Target Compound Data80%
Comparator Or Baseline4-Chloro analog precursor: 76.8%
Quantified DifferenceN/A (different systems)
ConditionsTarget: Cycloaddition with 1-(difluoromethoxy)-2-ethynylbenzene. [<a href="https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00163a" target="_blank">1</a>] Comparator: In-situ cycloaddition with styrene. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254332/" target="_blank">2</a>]

Higher, reproducible yields directly reduce the cost-per-gram of the final product and simplify downstream purification, which are primary considerations for scale-up procurement.

Process Advantage: Efficient Formation as a Stable, Isolable Intermediate

A key procurement advantage is the ability to source this compound as a high-purity, stable solid, circumventing the need for in-situ generation. The chlorination of the parent oxime to form the hydroximoyl chloride has been demonstrated to proceed with near-quantitative efficiency, achieving a 99.1% yield. [1] Using a pre-formed, purified intermediate like this provides superior stoichiometric control over the subsequent cycloaddition compared to one-pot procedures that generate the nitrile oxide from an oxime in the presence of the dipolarophile. [2]

Evidence DimensionYield of Precursor Formation
Target Compound Data99.1% (for analogous hydroximoyl chloride)
Comparator Or BaselineIn-situ generation (variable efficiency, process control trade-off)
Quantified DifferenceN/A
ConditionsHalogenation of the corresponding oxime with N-chlorosuccinimide (NCS) in DMA. [<a href="https://patents.google.com/patent/CN116283810A/en" target="_blank">1</a>]

Procuring a well-defined, high-purity precursor enhances batch-to-batch reproducibility and simplifies process validation, justifying its selection over less controlled, one-pot synthesis strategies.

Enables Efficient Downstream Diversification via Cross-Coupling

The 4-bromo substituent provides a critical advantage over 4-chloro or unsubstituted analogs by serving as a highly effective handle for subsequent functionalization. Aryl bromides are well-established to be more reactive than aryl chlorides in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. [REFS-1, REFS-2] This allows for the efficient late-stage diversification of the isoxazole product under milder conditions than would be required for the corresponding chloro-analog.

Evidence DimensionReactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataHigher reactivity (Aryl Bromide)
Comparator Or BaselineLower reactivity (Aryl Chloride)
Quantified DifferenceQualitative: Aryl bromides often react faster, at lower temperatures, or with lower catalyst loadings than aryl chlorides.
ConditionsGeneral conditions for palladium-catalyzed cross-coupling reactions.

For library synthesis or complex target synthesis, procuring the bromo-analog is a strategic choice that enables a more efficient and versatile two-stage functionalization pathway.

Lead Optimization in Medicinal Chemistry

Ideal for synthesizing series of 3-(4-bromophenyl)isoxazole analogs where the initial cycloaddition must be high-yielding and reproducible to provide a common intermediate, which is then diversified using the reactive bromo-substituent in various palladium-catalyzed cross-coupling reactions. [1]

Scale-Up Synthesis of Isoxazole-Containing Active Ingredients

When process control and batch-to-batch consistency are paramount, using this pre-formed, stable hydroximoyl chloride ensures predictable reaction profiles and simplifies purification, justifying its use over one-pot, in-situ generation methods that can be harder to control on a larger scale. [2]

Development of Agrochemicals and Functional Materials

A primary choice for building core structures where the 3-(4-bromophenyl)isoxazole moiety is required for biological activity or material properties, and high precursor conversion efficiency (over 99%) is needed to maximize material throughput and minimize waste. [3]

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

232.92430 g/mol

Monoisotopic Mass

232.92430 g/mol

Heavy Atom Count

11

Wikipedia

4-Bromo-N-hydroxybenzene-1-carboximidoyl chloride

Dates

Last modified: 08-15-2023

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